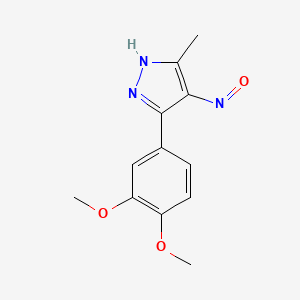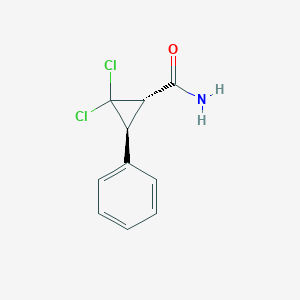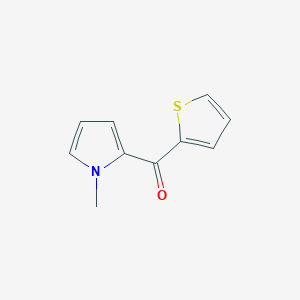![molecular formula C14H9BrF3N3O2 B12585075 Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 300405-13-4](/img/structure/B12585075.png)
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzenecarbohydrazonoylbromide core with a nitro and trifluoromethyl group attached to the phenyl ring, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by bromination and subsequent hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide group can produce a wide range of substituted phenyl derivatives .
Applications De Recherche Scientifique
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Benzotrifluoride: Features a trifluoromethyl group attached to a benzene ring.
Uniqueness
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its versatility in various chemical reactions and research applications.
This detailed article provides a comprehensive overview of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
300405-13-4 |
|---|---|
Formule moléculaire |
C14H9BrF3N3O2 |
Poids moléculaire |
388.14 g/mol |
Nom IUPAC |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C14H9BrF3N3O2/c15-13(9-4-2-1-3-5-9)20-19-11-7-6-10(14(16,17)18)8-12(11)21(22)23/h1-8,19H |
Clé InChI |
SFHCORPHXGIFOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)


![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
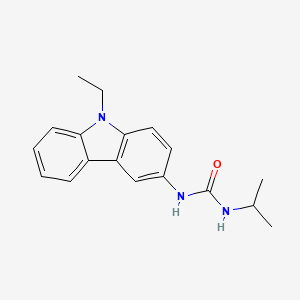
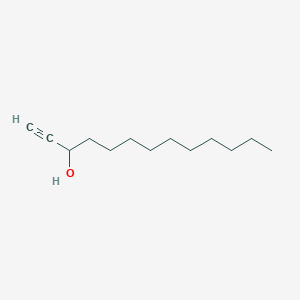
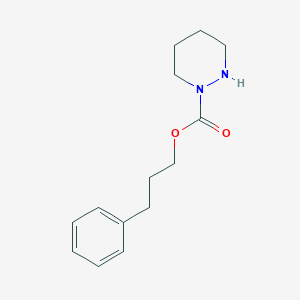
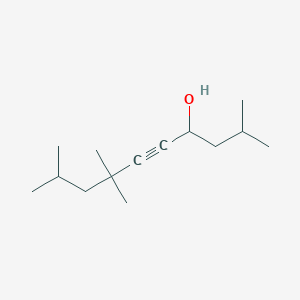
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
